N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications
Mechanism of Action
Target of Action
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide, also known as (E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide, is a compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. As mentioned earlier, thiophene derivatives exhibit a variety of pharmacological properties . Therefore, the results of the compound’s action could range from anticancer, anti-inflammatory, antimicrobial, antihypertensive, to anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Coupling of the thiophene and furan rings: This step involves the use of cross-coupling reactions, such as the Suzuki or Stille coupling, to link the thiophene and furan rings.
Formation of the cinnamamide moiety: The final step involves the reaction of the coupled product with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the cinnamamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cinnamamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced forms of the cinnamamide moiety.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Furan derivatives: Compounds containing the furan ring, such as furfural and furosemide, known for their diverse applications in chemistry and medicine.
Uniqueness
This unique structure allows it to interact with various molecular targets and exhibit a wide range of biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPZTOMGQHAPD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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